PERK/eIF2|A activator 1

Description

BenchChem offers high-quality PERK/eIF2|A activator 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PERK/eIF2|A activator 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H29NO7 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

7-[4-[bis(2-hydroxyethyl)amino]butoxy]-5-hydroxy-8-methoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C24H29NO7/c1-30-23-21(31-14-6-5-9-25(10-12-26)11-13-27)16-19(29)22-18(28)15-20(32-24(22)23)17-7-3-2-4-8-17/h2-4,7-8,15-16,26-27,29H,5-6,9-14H2,1H3 |

InChI Key |

QWQDULIQJQIEKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OCCCCN(CCO)CCO |

Origin of Product |

United States |

An In-depth Technical Guide to the Mechanism of Action of PERK/eIF2α Activator 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of PERK/eIF2α activator 1, a synthetic flavonoid compound also referred to as V8. This document outlines the signaling cascade initiated by this activator, presents quantitative data on its activity, and provides detailed protocols for key experiments utilized in its characterization. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development who are investigating the unfolded protein response (UPR) and the therapeutic potential of its modulation.

Introduction to PERK and the Unfolded Protein Response

The protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) is a critical sensor of ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. PERK is a key component of the unfolded protein response (UPR), an adaptive signaling network that aims to restore ER homeostasis.[1][2] Under basal conditions, PERK is maintained in an inactive state through its association with the ER chaperone BiP (Binding immunoglobulin protein). Upon ER stress, BiP dissociates from PERK to bind to unfolded proteins, leading to PERK dimerization and autophosphorylation, and subsequent activation.

Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[3] This phosphorylation event attenuates global protein synthesis, thereby reducing the protein load on the ER. Paradoxically, p-eIF2α facilitates the preferential translation of certain mRNAs, most notably that of the activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1][4] The PERK/eIF2α pathway is a tightly regulated signaling cascade with significant implications in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[2][5]

Mechanism of Action of PERK/eIF2α Activator 1 (Compound V8)

PERK/eIF2α activator 1, a synthetic derivative of wogonin, is a flavonoid compound that has been shown to induce apoptosis in hepatocellular carcinoma cells through the activation of the PERK/eIF2α pathway.[1] Unlike the canonical activation of PERK by the accumulation of unfolded proteins, this small molecule activator appears to initiate the signaling cascade through an indirect mechanism involving the generation of reactive oxygen species (ROS).

The proposed mechanism of action is as follows:

-

Induction of Oxidative Stress: The flavonoid compound V8 leads to an accumulation of intracellular ROS.

-

ER Stress Trigger: The increase in ROS disrupts the ER homeostasis, leading to ER stress.

-

PERK Activation: The induced ER stress triggers the canonical activation of PERK, leading to its autophosphorylation.

-

eIF2α Phosphorylation: Activated PERK then phosphorylates eIF2α.

-

ATF4 Translation and Apoptosis: The phosphorylation of eIF2α leads to the preferential translation of ATF4. ATF4, along with other downstream effectors like CHOP, initiates the apoptotic cascade.[1]

This mechanism suggests that PERK/eIF2α activator 1 does not directly bind to and activate PERK but rather acts as an upstream inducer of ER stress.

Signaling Pathway Diagram

Caption: Signaling pathway of PERK/eIF2α activator 1 (Compound V8).

Quantitative Data

The anti-proliferative activity of PERK/eIF2α activator 1 has been quantified in hepatocellular carcinoma cell lines.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| PERK/eIF2α activator 1 (V8) | HepG2 | MTT Assay | IC50 | 23 µM | [1] |

Experimental Protocols

The characterization of PERK/eIF2α activator 1 involves several key experimental techniques to elucidate its mechanism of action. Detailed methodologies for these experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the activator on cell proliferation.

Materials:

-

Hepatocellular carcinoma cells (e.g., HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

PERK/eIF2α activator 1 (Compound V8)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of PERK/eIF2α activator 1 in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for PERK Pathway Proteins

This technique is used to detect the phosphorylation status of PERK and eIF2α, and the expression levels of downstream targets like ATF4.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the protein of interest to a loading control like β-actin.

Experimental Workflow Diagram

Caption: Workflow for Western Blot Analysis.

Conclusion

PERK/eIF2α activator 1 (Compound V8) represents an important tool for studying the PERK signaling pathway and holds potential as a therapeutic agent, particularly in oncology. Its mechanism of action, proceeding through the induction of ROS and subsequent ER stress, highlights an indirect pathway for activating this critical UPR branch. The experimental protocols detailed in this guide provide a framework for the further investigation of this and other novel modulators of the PERK/eIF2α axis. A thorough understanding of the molecular mechanisms of such activators is paramount for their successful translation into clinical applications.

References

- 1. V8, a newly synthetic flavonoid, induces apoptosis through ROS-mediated ER stress pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of PERK activators by phenotypic screening and their effects on NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery, Synthesis, and Application of PERK/eIF2α Activators

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PERK/eIF2α Signaling Pathway in Cellular Stress and Disease

The Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) is a critical sensor of ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen.[1][2] PERK is a key component of the Unfolded Protein Response (UPR), an adaptive signaling network that aims to restore ER homeostasis.[3] Upon activation by ER stress, PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[2][4] This phosphorylation event has two major consequences: a transient attenuation of global protein synthesis, which reduces the load of new proteins entering the ER, and the preferential translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4).[5][6]

ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.[7][8] The PERK/eIF2α pathway thus plays a dual role, promoting cell survival under transient stress but triggering apoptosis under prolonged or severe stress.[1][5] Dysregulation of this pathway has been implicated in a variety of diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic intervention.[3][9] While PERK inhibitors have been extensively studied, there is growing interest in the therapeutic potential of PERK activators to precondition cells against stress or to selectively induce apoptosis in cancer cells.[3][9] This guide will provide a comprehensive overview of the discovery, synthesis, and characterization of small molecule PERK/eIF2α activators, with a focus on the core compounds CCT020312 and MK-28.

Discovery and Synthesis of Core PERK/eIF2α Activators

The discovery of small molecule PERK activators has largely been driven by high-throughput screening campaigns aimed at identifying compounds that modulate the G1/S cell cycle checkpoint or directly measure eIF2α phosphorylation.[10][11]

CCT020312

CCT020312 was identified through a mechanism-based screen for G1/S checkpoint activators.[11] Its chemical name is 6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one.[12]

Synthesis of CCT020312: The synthesis of pyrazoline derivatives, such as CCT020312, typically involves the reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative. For a compound with the core structure of CCT020312, a plausible synthetic route would involve the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form the chalcone precursor. This intermediate would then be reacted with a hydrazine derivative, followed by acylation to introduce the N-propionyl side chain.

MK-28

MK-28 was developed and identified as a potent PERK activator that showed neuroprotective effects in models of Huntington's disease.[4] It was found to be more potent than CCT020312 in rescuing mutant huntingtin-expressing neurons from apoptosis.

Synthesis of MK-28: The synthesis of MK-28 has been described in the context of its discovery and characterization.[13] While the specific multi-step synthesis is proprietary, the general approach for creating similar small molecules often involves modular synthesis, allowing for the exploration of structure-activity relationships.

Quantitative Data and Biological Activity

The following tables summarize the key quantitative data for CCT020312 and MK-28.

Table 1: In Vitro Activity of PERK Activators

| Compound | Assay | Cell Line/System | EC50/IC50 | Reference |

| CCT020312 | pRB Phosphorylation Inhibition | HT29 | EC50 = 4.2 µM | [12] |

| Cell Proliferation (GI50) | HT29 | GI50 = 3.1 µM | [12] | |

| PERK Activation | - | EC50 = 5.1 µM | [3] | |

| MK-28 | Apoptosis Inhibition | STHdh Q111/111 | IC50 = 6.8 µM | [14] |

| In Vitro PERK Activation | Purified PERK | EC50 = 490 nM | [1] |

Table 2: Physicochemical Properties of Core PERK Activators

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| CCT020312 | C₃₁H₃₀Br₂N₄O₂ | 650.40 | 324759-76-4 |

| MK-28 | C₂₄H₂₀N₄O₂ | 396.44 | 864388-65-8 |

Signaling Pathways and Experimental Workflows

PERK/eIF2α Signaling Pathway

The following diagram illustrates the core components of the PERK/eIF2α signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. immune-system-research.com [immune-system-research.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. osf.io [osf.io]

- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nationalmuseum.af.mil [nationalmuseum.af.mil]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 14. ulab360.com [ulab360.com]

An In-depth Technical Guide to the Core Downstream Signaling Pathways of PERK/eIF2α Activator 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by PERK/eIF2α activator 1. It is intended for researchers, scientists, and drug development professionals engaged in the study of cellular stress responses and the development of therapeutics targeting these pathways. This document details the molecular cascades initiated by the activation of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a key sensor of endoplasmic reticulum (ER) stress, and the subsequent phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).

Introduction

The unfolded protein response (UPR) is a critical cellular signaling network that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The UPR aims to restore ER homeostasis, but if the stress is prolonged or severe, it can trigger apoptosis. PERK is one of the three main ER stress sensors, and its activation initiates a signaling cascade with profound effects on protein translation, gene expression, and cell fate. PERK/eIF2α activator 1 represents a class of small molecules designed to specifically activate this pathway, offering a valuable tool for both basic research and therapeutic development.

The Canonical PERK/eIF2α/ATF4/CHOP Signaling Pathway

The central axis of PERK signaling involves the phosphorylation of eIF2α, which leads to the translational upregulation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates a broad transcriptional program that can have both pro-survival and pro-apoptotic outcomes.

Upon ER stress, the ER-resident chaperone BiP/GRP78 dissociates from the luminal domain of PERK, leading to PERK oligomerization and autophosphorylation, and subsequent activation. Activated PERK then phosphorylates eIF2α at Serine 51. This phosphorylation event does not inactivate eIF2α but rather converts it into a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. The sequestration of eIF2B leads to a global attenuation of protein synthesis, thereby reducing the protein folding load on the ER.

Paradoxically, the phosphorylation of eIF2α leads to the preferential translation of a select few mRNAs, most notably that of ATF4. ATF4 is a basic leucine zipper (bZIP) transcription factor that binds to specific DNA sequences known as C/EBP-ATF response elements (CARE) in the promoters of its target genes.

One of the most critical downstream targets of ATF4 is the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as GADD153. Under prolonged ER stress, the sustained induction of CHOP is a key event that tips the cellular balance towards apoptosis. CHOP can promote apoptosis through several mechanisms, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bim. Furthermore, CHOP can induce the expression of Death Receptor 5 (DR5), sensitizing cells to TRAIL-mediated apoptosis.

A crucial component of this pathway is the negative feedback loop mediated by Growth Arrest and DNA Damage-inducible protein 34 (GADD34). GADD34 is a transcriptional target of ATF4 and CHOP.[1] It functions as a regulatory subunit for Protein Phosphatase 1 (PP1), directing it to dephosphorylate eIF2α.[2] This dephosphorylation restores global protein synthesis, which can be protective if ER stress has been resolved, but can also be detrimental by increasing the protein folding load on an already stressed ER, thereby contributing to apoptosis.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth Arrest and DNA Damage-Inducible Protein GADD34 Targets Protein Phosphatase 1α to the Endoplasmic Reticulum and Promotes Dephosphorylation of the α Subunit of Eukaryotic Translation Initiation Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of PERK/eIF2α Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) and its primary substrate, eukaryotic initiation factor 2 alpha (eIF2α). Activation of the PERK/eIF2α signaling axis is a central component of the Integrated Stress Response (ISR), a crucial cellular pathway for managing various stress conditions, including endoplasmic reticulum (ER) stress, hypoxia, amino acid deprivation, and viral infections.[1][2][3][4] Understanding the downstream effectors of this pathway is critical for developing therapeutic strategies for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[5][6]

The PERK/eIF2α Signaling Cascade: An Overview

Under cellular stress, such as the accumulation of unfolded proteins in the ER, the transmembrane protein PERK is activated.[6][7] Activated PERK is a kinase that phosphorylates the alpha subunit of eIF2 on serine 51.[7] This phosphorylation event has two major consequences:

-

Global Translation Attenuation: Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis.[8] This conserves cellular resources and reduces the load of new proteins entering the already stressed ER.[1][7]

-

Preferential Translation of Specific mRNAs: Despite the global shutdown of translation, certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions are preferentially translated. The most prominent of these is the activating transcription factor 4 (ATF4).[1][8][9]

Primary Cellular Target: Activating Transcription Factor 4 (ATF4)

ATF4 is a master regulator of the transcriptional response to PERK/eIF2α activation and is considered the best-characterized effector of the ISR.[1] Upon its synthesis, ATF4 translocates to the nucleus and binds to specific DNA sequences known as C/EBP-ATF response elements (CARE) or amino acid response elements (AARE) in the promoters of its target genes.[1][4] ATF4 can form homodimers or heterodimers with other transcription factors, such as ATF3 and members of the C/EBP family, to regulate a wide array of cellular processes.[4][10]

The cellular outcomes of ATF4 activation are context-dependent and can be broadly categorized into pro-survival and pro-apoptotic responses.[1][10]

Pro-survival Targets of ATF4

ATF4 orchestrates a pro-survival program aimed at restoring cellular homeostasis by upregulating genes involved in:

-

Amino Acid Metabolism and Transport: ATF4 induces the expression of genes involved in the biosynthesis and transport of amino acids, which is crucial for cellular function, especially under conditions of nutrient deprivation.[1]

-

Redox Homeostasis: It upregulates genes involved in antioxidant responses to combat oxidative stress that often accompanies ER stress.[9]

-

Autophagy: ATF4 promotes autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates, by inducing the expression of key autophagy genes like MAP1LC3B and ATG5.[1] It can also induce REDD1, an inhibitor of the mTORC1 pathway, which is a negative regulator of autophagy.[1]

-

Protein Folding: ATF4 contributes to the unfolded protein response (UPR) by inducing genes that enhance the protein folding capacity of the ER.[5][9]

Pro-apoptotic Target of ATF4: CHOP

Under prolonged or severe stress, the PERK/eIF2α/ATF4 axis can switch from a pro-survival to a pro-apoptotic response.[1] A key mediator of this switch is the transcription factor C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3) or GADD153.[9][10] ATF4 is a primary inducer of CHOP transcription.[9]

CHOP-Mediated Apoptosis and its Cellular Targets

CHOP is a key executioner of ER stress-induced apoptosis.[11][12][13] It functions as a transcription factor that modulates the expression of several pro- and anti-apoptotic genes.[12]

Regulation of the Bcl-2 Family

CHOP disrupts the balance of the Bcl-2 family of proteins to favor apoptosis by:

-

Downregulating Anti-apoptotic Proteins: CHOP suppresses the expression of the anti-apoptotic protein Bcl-2.[12][14]

-

Upregulating Pro-apoptotic Proteins: It induces the expression of pro-apoptotic BH3-only proteins such as Bim and PUMA.[11][13] This leads to the activation of Bax and Bak, which permeabilize the mitochondrial outer membrane, releasing cytochrome c and triggering the caspase cascade.[11]

Induction of Death Receptor 5 (DR5)

CHOP can directly bind to the promoter of the DR5 gene, leading to its increased expression.[11][15] DR5 is a cell surface receptor that, upon binding its ligand TRAIL, initiates the extrinsic apoptosis pathway through the activation of caspase-8.[15]

Induction of Endoplasmic Reticulum Oxidoreductin 1 Alpha (ERO1α)

CHOP transcriptionally activates ERO1α, an enzyme that promotes oxidative protein folding in the ER.[11][13] This process generates reactive oxygen species (ROS) as a byproduct, contributing to oxidative stress and apoptosis.[11][13] ERO1α can also activate the inositol 1,4,5-trisphosphate receptor (IP3R), leading to the release of calcium from the ER, which can further trigger mitochondrial apoptosis.[11][13]

Induction of Growth Arrest and DNA Damage-inducible Protein 34 (GADD34)

CHOP, along with ATF4, induces the expression of GADD34 (also known as PPP1R15A).[11] GADD34 plays a crucial role in a negative feedback loop that terminates the ISR.[16]

The Negative Feedback Loop: GADD34 and CReP

The phosphorylation of eIF2α is a transient event that needs to be reversed to allow for the recovery of protein synthesis. This dephosphorylation is primarily mediated by a complex of Protein Phosphatase 1 (PP1) and one of its regulatory subunits.[17]

-

GADD34 (PPP1R15A): As mentioned, GADD34 expression is induced by the ATF4/CHOP axis in response to stress.[11] GADD34 recruits PP1 to specifically dephosphorylate p-eIF2α, thus restoring global protein synthesis.[17][18][19] This creates a negative feedback loop that terminates the ISR signaling.[16]

-

CReP (PPP1R15B): Constitutive Repressor of eIF2α Phosphorylation (CReP) is a constitutively expressed regulatory subunit of PP1 that is responsible for maintaining low basal levels of p-eIF2α under non-stress conditions.[17][20]

Other Cellular Targets of PERK

Besides eIF2α, PERK has been shown to phosphorylate and regulate other cellular proteins:

-

NRF2 (Nuclear Factor Erythroid 2-related Factor 2): PERK can directly phosphorylate NRF2, a key transcription factor in the antioxidant response.[21][22] This phosphorylation leads to the dissociation of NRF2 from its inhibitor KEAP1, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant genes.[22][23]

-

XIAP (X-linked Inhibitor of Apoptosis Protein): PERK activation can lead to the downregulation of the anti-apoptotic protein XIAP through both translational repression via eIF2α phosphorylation and increased degradation mediated by ATF4.[24]

Quantitative Data on PERK/eIF2α Activators

Small molecule activators of the PERK pathway are valuable tools for research and potential therapeutics.[6]

| Compound | Target | Effect | Cell/Model System | Reference |

| CCT020312 | PERK | Selective PERK activator, increases p-eIF2α. | MEF cells, STHdhQ111/111 cells | [25][26] |

| MK-28 | PERK | Potent and selective PERK activator, rescues cells from ER stress-induced apoptosis. | STHdhQ111/111 cells, R6/2 mouse model of Huntington's disease | [25][27][28][29] |

Experimental Protocols

Western Blotting for Phosphorylated eIF2α

Objective: To detect the level of eIF2α phosphorylation as a marker of PERK activation.

Methodology:

-

Cell Lysis: Treat cells with a PERK activator or stress-inducing agent. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C. Also, probe a separate membrane or strip the same membrane and probe with an antibody for total eIF2α as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands and normalize the p-eIF2α signal to the total eIF2α signal.

Quantitative Real-Time PCR (qRT-PCR) for ATF4 Target Genes

Objective: To measure the transcriptional upregulation of ATF4 target genes (e.g., CHOP, GADD34).

Methodology:

-

RNA Extraction: Treat cells with a PERK activator. Isolate total RNA using a commercial kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the target genes (ATF4, CHOP, GADD34) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Analyze the amplification data and calculate the relative fold change in gene expression using the ΔΔCt method.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of PERK activation on cell viability.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of a PERK activator or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Procedure:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the cell viability as a percentage of the control.

Visualizations

Caption: The PERK/eIF2α signaling pathway in the Integrated Stress Response.

Caption: Downstream apoptotic pathways activated by CHOP.

Caption: Experimental workflow for Western Blot analysis of p-eIF2α.

References

- 1. embopress.org [embopress.org]

- 2. Frontiers | The Regulation of Integrated Stress Response Signaling Pathway on Viral Infection and Viral Antagonism [frontiersin.org]

- 3. JCI - The integrated stress response pathway and neuromodulator signaling in the brain: lessons learned from dystonia [jci.org]

- 4. Integrated stress response - Wikipedia [en.wikipedia.org]

- 5. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PERK activators and how do they work? [synapse.patsnap.com]

- 7. The eIF2α kinases: their structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Both Transcriptional Regulation and Translational Control of ATF4 Are Central to the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New insights into the roles of CHOP-induced apoptosis in ER stress [sciengine.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. GADD34-mediated dephosphorylation of eIF2α facilitates pseudorabies virus replication by maintaining de novo protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. mdpi.com [mdpi.com]

- 24. molbiolcell.org [molbiolcell.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. A novel specific PERK activator reduces toxicity and extends survival in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Novel Specific Disease-Modifying PERK Activator for Huntington’s Disease - Ramot [ramot.org]

- 29. researchgate.net [researchgate.net]

The Structure-Activity Relationship of a Novel Flavonoid Activator of the PERK/eIF2α Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) for the synthetic flavonoid known as PERK/eIF2α activator 1, also referred to as compound V8. This molecule has been identified as an inducer of apoptosis in cancer cells through the activation of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK)/eukaryotic initiation factor 2 alpha (eIF2α) signaling pathway. While a comprehensive SAR study with a wide range of analogs is not yet publicly available, this document synthesizes the existing data on V8, including its chemical structure, biological activity, and the experimental methods used for its characterization.

Introduction to PERK/eIF2α Activator 1 (Compound V8)

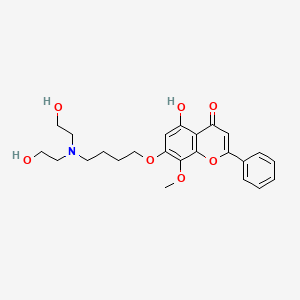

PERK/eIF2α activator 1, chemically named 7-{4-[Bis-(2-hydroxy-ethyl)-amino]-butoxy}-5-hydroxy-8-methoxy-2-phenyl-chromen-4-one, is a novel synthetic flavonoid derived from wogonin.[1] It has demonstrated anti-tumor properties by inducing apoptosis and activating the PERK-eIF2α-ATF4 pathway, a key branch of the Unfolded Protein Response (UPR).[2][3] The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Activation of the PERK pathway leads to the phosphorylation of eIF2α, which in turn attenuates global protein synthesis and selectively promotes the translation of stress-responsive genes like Activating Transcription Factor 4 (ATF4).

Chemical Structure

The chemical structure of PERK/eIF2α activator 1 (V8) is presented below:

Chemical Name: 7-{4-[Bis-(2-hydroxy-ethyl)-amino]-butoxy}-5-hydroxy-8-methoxy-2-phenyl-chromen-4-one

Molecular Formula: C28H31NO8

Structure:

Quantitative Biological Data

The primary biological activity reported for PERK/eIF2α activator 1 is its inhibitory effect on cancer cell proliferation. The available quantitative data is summarized in the table below.

| Compound Name | Cell Line | Assay Type | Endpoint | Value | Reference |

| PERK/eIF2α activator 1 (V8) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | IC50 | 23 μM | [1][2] |

Structure-Activity Relationship (SAR) Analysis

Currently, there is a lack of published data on a series of analogs of PERK/eIF2α activator 1, which is necessary for a formal SAR analysis. The research to date has focused on the biological characterization of compound V8 itself.

However, based on the flavonoid scaffold of V8, we can hypothesize about the potential importance of its structural features:

-

Flavone Backbone: The core 2-phenylchromen-4-one structure is a common feature in many biologically active flavonoids.

-

Substitution Pattern on the A and B Rings: The specific arrangement of hydroxyl, methoxy, and the butoxy-amino side chain on the A and C rings is likely crucial for its selective activity on the PERK pathway.

-

The 7-O-Substituent: The flexible butoxy chain with the bis-(2-hydroxyethyl)-amino group at position 7 is a unique feature not commonly found in natural flavonoids. This polar and flexible side chain may play a significant role in binding to the target protein or in the molecule's cellular uptake and localization.

Further research involving the synthesis and biological evaluation of analogs with modifications at these positions is required to establish a clear SAR.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by PERK/eIF2α activator 1 and a general workflow for its experimental characterization.

Detailed Experimental Protocols

The following are descriptions of the key experimental methodologies used in the characterization of PERK/eIF2α activator 1, based on the published literature.

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma (HepG2) and human multiple myeloma (RPMI 8226) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: PERK/eIF2α activator 1 (V8) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments. Control cells are treated with an equivalent amount of DMSO.

Cell Viability Assay (MTT Assay)

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.

-

The cells are then treated with various concentrations of V8 for different time points (e.g., 24, 48, 72 hours).

-

After the treatment period, 20 μL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Western Blot Analysis

-

Cells are treated with V8 at various concentrations for a specified time.

-

After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 30-50 μg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Analysis by Flow Cytometry

-

Cells are treated with different concentrations of V8 for a designated time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

The stained cells are analyzed by flow cytometry within 1 hour.

-

The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

PERK/eIF2α activator 1 (compound V8) is a promising synthetic flavonoid with demonstrated anti-cancer activity mediated through the activation of the PERK-eIF2α-ATF4 signaling pathway. While the initial characterization provides a solid foundation, a comprehensive structure-activity relationship study is needed to fully elucidate the pharmacophore and guide the design of more potent and selective analogs. The experimental protocols described herein provide a framework for the further investigation of this and other novel modulators of the UPR.

References

- 1. V8, a newly synthetic flavonoid, induces apoptosis through ROS-mediated ER stress pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LZ-207, a Newly Synthesized Flavonoid, Induces Apoptosis and Suppresses Inflammation-Related Colon Cancer by Inhibiting the NF-κB Signaling Pathway | PLOS One [journals.plos.org]

- 3. Endoplasmic Reticulum Stress in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PERK/eIF2α Activator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative PERK/eIF2α activator, herein referred to as "PERK/eIF2α activator 1." This document details the core methodologies, quantitative data, and signaling pathways relevant to the assessment of small molecule activators of the PKR-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR).

Core Concepts: The PERK/eIF2α Signaling Pathway

Under conditions of endoplasmic reticulum (ER) stress, the accumulation of unfolded or misfolded proteins triggers the activation of PERK. Activated PERK, a transmembrane kinase, phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α) on Serine 51. This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in stress adaptation, autophagy, and apoptosis. The activation of this pathway is a key therapeutic target for various diseases, including neurodegenerative disorders and cancer.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a representative PERK/eIF2α activator, CCT020312, which serves as a surrogate for "PERK/eIF2α activator 1" in this guide.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 5.1 μM | In vitro kinase assay | [1] |

| Effective Concentration | 1.8 - 6.1 μM | HT29 cells (loss of P-S608-pRB signal) | [2][3] |

| Effective Concentration | 10 μM | HT29 cells (G1 cell cycle arrest) | [2][3] |

| Effective Concentration | 7 μM | HT29 cells (inhibition of pRB phosphorylation) | [1] |

Table 1: In Vitro Efficacy of a Representative PERK Activator (CCT020312)

Another identified PERK/eIF2α activator, referred to as "compound V8," has been shown to inhibit the proliferation of HepG2 cells with an IC50 value of 23 μM.[4]

Signaling Pathway Diagram

The diagram below illustrates the canonical PERK/eIF2α signaling pathway activated in response to ER stress.

Caption: The PERK/eIF2α signaling pathway initiated by ER stress.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are representative and may require optimization for specific activators or cell lines.

In Vitro PERK Kinase Assay (LanthaScreen™)

This assay measures the phosphorylation of a substrate (e.g., GFP-tagged eIF2α) by recombinant PERK kinase.

Materials:

-

Recombinant human PERK kinase

-

GFP-eIF2α substrate

-

LanthaScreen™ Tb-anti-p-eIF2α (Ser51) antibody

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

PERK/eIF2α activator 1 (test compound)

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of "PERK/eIF2α activator 1" in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing PERK kinase and GFP-eIF2α substrate in kinase buffer.

-

Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Add 10 µL of a solution containing Tb-anti-p-eIF2α antibody in TR-FRET dilution buffer with EDTA to stop the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cell-Based PERK Activation Assay (Immunoblotting)

This method assesses the ability of an activator to induce the phosphorylation of endogenous PERK and eIF2α in cultured cells.

Materials:

-

Human cell line (e.g., HT29, U2OS)

-

Cell culture medium and supplements

-

PERK/eIF2α activator 1 (test compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-PERK (Thr980), anti-PERK, anti-p-eIF2α (Ser51), anti-eIF2α, and a loading control (e.g., GAPDH, β-actin)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of "PERK/eIF2α activator 1" or DMSO for the desired time (e.g., 1-6 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Immunoblotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the in vitro characterization of a PERK/eIF2α activator.

Caption: A generalized workflow for characterizing PERK activators.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of PERK/eIF2α Activator 1 (Compound V8)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only. The information contained herein is based on publicly available data and is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

Executive Summary

PERK/eIF2α activator 1, identified as the synthetic flavonoid compound V8, has demonstrated notable anti-tumor properties in preclinical in vitro studies. Its mechanism of action is centered on the activation of the PERK-eIF2α-ATF4 signaling pathway, a key component of the endoplasmic reticulum (ER) stress response, leading to apoptosis in cancer cells. This guide provides a comprehensive overview of the currently available pharmacodynamic data for compound V8 and outlines the experimental methodologies employed in its initial characterization.

Note on Data Availability: At the time of this report, specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo pharmacodynamic studies for PERK/eIF2α activator 1 (compound V8) are not available in the public domain. The information presented here is primarily derived from in vitro studies on hepatocellular carcinoma cell lines.

Introduction

Compound V8 is a novel synthetic flavonoid, structurally a derivative of wogonin.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Compound V8 has been specifically investigated for its potential as an anti-cancer agent, with a focus on its ability to induce apoptosis in hepatocellular carcinoma (HCC) cells.[1]

The primary molecular target of compound V8 is the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a critical sensor of ER stress. Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn modulates protein translation and activates the transcription factor ATF4. This signaling cascade, known as the Integrated Stress Response (ISR), can have dual roles in cell fate, promoting survival under transient stress but triggering apoptosis under prolonged or severe stress. Compound V8 appears to harness the pro-apoptotic arm of this pathway.

Pharmacodynamics

The pharmacodynamic effects of PERK/eIF2α activator 1 (compound V8) have been characterized through in vitro studies, primarily focusing on its anti-proliferative and pro-apoptotic activity in the human hepatocellular carcinoma cell line, HepG2.

In Vitro Anti-proliferative Activity

Compound V8 exhibits a dose-dependent inhibitory effect on the proliferation of HepG2 cells.

| Parameter | Cell Line | Value | Reference |

| IC50 | HepG2 | 23 μM | [1] |

Mechanism of Action

The anti-tumor activity of compound V8 is attributed to the induction of apoptosis through the activation of the ROS-mediated ER stress pathway.[1]

Key Mechanistic Events:

-

Induction of Apoptosis: Treatment with compound V8 leads to programmed cell death.[1]

-

Activation of the PERK-eIF2α-ATF4 Pathway: The compound directly or indirectly activates the PERK kinase, a key initiator of the ER stress response.[1]

-

Generation of Reactive Oxygen Species (ROS): An accumulation of ROS is observed following treatment with V8.[1]

-

Increased Intracellular Calcium (Ca2+): V8 treatment leads to a rise in intracellular Ca2+ levels.[1]

-

Mitochondrial Pathway of Apoptosis: The pro-apoptotic signaling cascade involves the mitochondria, as evidenced by:

Pharmacokinetics

There is currently no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) of PERK/eIF2α activator 1 (compound V8).

General Considerations for Flavonoids: The bioavailability and metabolism of flavonoids can be highly variable and are influenced by their specific chemical structure. Generally, flavonoids undergo extensive metabolism in the intestine and liver, leading to the formation of glucuronidated, sulfated, and methylated derivatives. Their absorption can be limited, impacting their systemic exposure. Further studies are required to determine the pharmacokinetic profile of the synthetic flavonoid V8.

Experimental Protocols

The following are the likely experimental methodologies employed in the cited in vitro studies, based on standard laboratory practices.

Cell Culture

-

Cell Line: HepG2 (human hepatocellular carcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Seed HepG2 cells in 96-well plates at a specified density.

-

After cell attachment, treat with various concentrations of compound V8 for a defined period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, treated cells can be stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis/necrosis.

-

Western Blot Analysis: To assess the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases, cytochrome c), cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Measurement of Reactive Oxygen Species (ROS)

-

DCFH-DA Staining: Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with compound V8, incubated with DCFH-DA, and the fluorescence intensity is measured by flow cytometry or a fluorescence microscope.

Measurement of Intracellular Calcium (Ca2+)

-

Fluo-3/AM Staining: Intracellular Ca2+ levels can be determined using the fluorescent indicator Fluo-3/AM. Treated cells are loaded with Fluo-3/AM, and the fluorescence intensity is measured by flow cytometry.

Western Blot Analysis for Pathway Activation

-

Treat HepG2 cells with compound V8 for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of PERK and eIF2α, as well as ATF4.

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of PERK/eIF2α Activator 1 (Compound V8)

Caption: Proposed signaling pathway of PERK/eIF2α activator 1 (compound V8) in hepatocellular carcinoma cells.

Experimental Workflow for In Vitro Characterization

Caption: General experimental workflow for the in vitro characterization of PERK/eIF2α activator 1 (V8).

Future Directions

The initial in vitro findings for PERK/eIF2α activator 1 (compound V8) are promising. However, a significant amount of further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

-

Pharmacokinetic Studies: Comprehensive ADME studies in animal models are crucial to determine the bioavailability, distribution, metabolism, and excretion profile of V8.

-

In Vivo Efficacy Studies: Evaluation of the anti-tumor efficacy of V8 in preclinical cancer models (e.g., xenografts) is necessary to validate the in vitro findings.

-

Toxicity and Safety Assessment: In-depth toxicology studies are required to establish the safety profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of V8 analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Target Engagement Studies: Development of assays to confirm direct binding and activation of PERK by V8 in a cellular context would strengthen the mechanistic understanding.

Conclusion

PERK/eIF2α activator 1 (compound V8) is a synthetic flavonoid that induces apoptosis in hepatocellular carcinoma cells by activating the PERK-eIF2α-ATF4 signaling pathway. While the initial in vitro data are encouraging, the lack of pharmacokinetic and in vivo data currently limits a full assessment of its drug-like properties. Further preclinical development is warranted to explore the potential of this compound as a novel anti-cancer agent.

References

role of PERK/eIF2α activator 1 in integrated stress response

An In-depth Technical Guide to the Role of PERK in the Integrated Stress Response

Executive Summary

The Integrated Stress Response (ISR) is a critical cellular signaling network that enables cells to adapt to a variety of environmental and physiological stressors. Central to this response are four kinases that converge on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). One of these key sensors, the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), is primarily activated by stress within the endoplasmic reticulum (ER). Upon activation, the PERK/eIF2α signaling axis orchestrates a profound reprogramming of gene expression, characterized by a global attenuation of protein synthesis and the preferential translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). This response is fundamentally dichotomous: under acute stress, it promotes cell survival and restores homeostasis; however, under chronic or unresolved stress, it triggers apoptosis. Given its pivotal role in cell fate decisions, the PERK pathway is deeply implicated in numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making it a high-value target for therapeutic development. This guide provides a detailed examination of the PERK activation mechanism, its downstream signaling pathways, quantitative data on its modulation, and key experimental protocols for its investigation.

The Integrated Stress Response (ISR)

Eukaryotic cells have evolved sophisticated mechanisms to sense and respond to various forms of stress, such as nutrient deprivation, viral infection, oxidative stress, and the accumulation of unfolded proteins. The ISR is a convergent signaling pathway that integrates these diverse stress signals to mount a common adaptive response.[1] The core of the ISR is the phosphorylation of eIF2α on serine 51.[2][3] In mammalian cells, this is catalyzed by a family of four distinct kinases, each responding to a specific type of stress[2][4][5]:

-

PERK (EIF2AK3): Responds to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER stress).[2]

-

PKR (EIF2AK2): Senses double-stranded RNA, a hallmark of viral infection.[5][6]

-

HRI (EIF2AK1): Activated by heme deficiency and oxidative stress.[5][6]

Activation of any of these kinases leads to the phosphorylation of eIF2α, which globally reduces protein synthesis while simultaneously promoting the translation of select genes that aid in cellular recovery and adaptation.[3]

The PERK/eIF2α Signaling Axis

As a primary sensor of ER homeostasis, PERK is a critical initiator of the ISR, often referred to as one of the three main branches of the Unfolded Protein Response (UPR), alongside IRE1 and ATF6.[7][8]

Mechanism of PERK Activation

Under normal physiological conditions, PERK is maintained in an inactive, monomeric state through its association with the ER chaperone protein GRP78 (also known as BiP).[2] When unfolded proteins accumulate in the ER lumen, GRP78 preferentially binds to these substrates, causing it to dissociate from PERK.[9] This dissociation allows PERK monomers to oligomerize and undergo trans-autophosphorylation, leading to the activation of its cytoplasmic kinase domain.[9][10] An alternative model suggests that unfolded proteins may also directly bind to PERK's luminal domain, triggering its activation.[2]

Core Downstream Signaling

Activated PERK phosphorylates two key substrates: eIF2α and Nrf2, initiating distinct but complementary downstream pathways.

-

Phosphorylation of eIF2α: This is the canonical and most well-studied function of PERK. The phosphorylation of eIF2α at Serine 51 converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B.[11] This enzymatic sequestration stalls the formation of the ternary complex (eIF2-GTP-Met-tRNAi) required for translation initiation, leading to a rapid and potent attenuation of global protein synthesis.[3][12] This reduces the influx of newly synthesized proteins into the already-stressed ER.

-

Preferential Translation of ATF4: Paradoxically, while most mRNA translation is inhibited, the upstream open reading frames (uORFs) in the 5' leader of the ATF4 mRNA allow it to be preferentially translated under conditions of high p-eIF2α.[10][13] ATF4 is a master transcription factor that orchestrates a broad genetic program to mitigate stress.

-

Phosphorylation of Nrf2: Independent of eIF2α, PERK can directly phosphorylate Nuclear factor erythroid 2-related factor 2 (Nrf2).[10][14] In unstressed cells, Nrf2 is bound by Keap1 and targeted for degradation. PERK-mediated phosphorylation triggers Nrf2's release from Keap1, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-containing genes, which protect the cell from oxidative damage.[10][14]

The culmination of these events results in a dual cellular response: an immediate attempt to restore homeostasis and survive the stress, or an initiation of apoptosis if the stress is too severe or prolonged. ATF4, in conjunction with its downstream target CHOP, is a key determinant of this switch.[3][13]

Quantitative Analysis of PERK Pathway Modulation

The development of small molecule inhibitors targeting PERK has provided valuable tools for research and potential therapeutic avenues. The potency of these inhibitors is a critical parameter, typically measured as the half-maximal inhibitory concentration (IC₅₀).

Table 1: In Vitro Potency of Select PERK Inhibitors

| Compound | PERK IC₅₀ (nM) | Selectivity over GCN2 | Selectivity over HRI | Selectivity over PKR | Reference |

|---|---|---|---|---|---|

| GSK2606414 | 0.4 | >10,000x | >10,000x | >10,000x | [12] |

| GSK2656157 | 0.9 | >1,600x | >500x | >700x |[12][15] |

Note: Selectivity is expressed as a ratio of IC₅₀ values (IC₅₀ for off-target kinase / IC₅₀ for PERK). Data is derived from cited literature and represents values from specific assays.

Table 2: Representative Quantitative Changes in PERK Pathway Markers Following Stress

| Condition | Marker | Fold Change (vs. Control) | Cell/Tissue Type | Reference Context |

|---|---|---|---|---|

| TBI + 2h | p-PERK | ~2.5x increase | Mouse Cortex | [16] |

| TBI + 24h | p-eIF2α | ~2.0x increase | Mouse Cortex | [16] |

| Ref-1 Knockdown | p-eIF2α | Significant increase | Pancreatic Cancer Cells | [5][17] |

| HER2+ Tumors | High PERK Expression | 60.4% of cases | Human Breast Cancer | [18] |

| HER2+ Tumors | High p-eIF2α Expression | 57.9% of cases | Human Breast Cancer |[18] |

Note: These values are illustrative of the magnitude of change observed in experimental settings and are derived from the referenced studies. Exact values vary based on the model, stressor, and time point.

Experimental Protocols for Studying the PERK Pathway

Investigating the PERK pathway involves a combination of molecular biology techniques to induce stress and measure the activation of key signaling nodes.

Protocol: Induction of ER Stress and Western Blot Analysis

This protocol describes the use of Tunicamycin, an inhibitor of N-linked glycosylation, to induce ER stress and assess PERK pathway activation.

-

Cell Culture: Plate cells (e.g., HeLa, MEFs) to achieve 70-80% confluency on the day of the experiment.

-

Treatment: Treat cells with vehicle (e.g., DMSO) or Tunicamycin (e.g., 2.5 µg/mL) for a time course (e.g., 0, 2, 4, 8, 16 hours). If testing an inhibitor, pre-incubate with the inhibitor (e.g., 1 µM GSK2656157) for 1 hour before adding Tunicamycin.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-phospho-PERK (Thr980)

-

Anti-total-PERK

-

Anti-phospho-eIF2α (Ser51)

-

Anti-total-eIF2α

-

Anti-ATF4

-

Anti-CHOP

-

Anti-β-Actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used for semi-quantification relative to loading controls.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for ATF4 Target Genes

This protocol measures the transcriptional upregulation of ATF4 target genes.

-

Cell Treatment and RNA Extraction: Treat cells as described in Protocol 4.1. At desired time points, lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR:

-

Prepare a reaction mix containing cDNA, forward and reverse primers for target genes (e.g., CHOP, GADD34), and a SYBR Green master mix.

-

Run the reaction on a real-time PCR system.

-

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Role in Disease and Therapeutic Implications

The dual nature of PERK signaling—promoting survival in the short term and death in the long term—places it at the center of numerous diseases.

-

Cancer: Many tumors exist in a state of chronic stress due to hypoxia, nutrient deprivation, and high metabolic demand. Cancer cells often hijack the pro-survival arm of the PERK pathway to adapt and thrive.[10] This makes PERK an attractive target for inhibition, as blocking this adaptive response could render cancer cells vulnerable to ER stress-induced apoptosis.[19][20] PERK inhibitors have demonstrated tumor growth inhibition in preclinical xenograft models.[12]

-

Neurodegenerative Diseases: Conditions like Alzheimer's, Parkinson's, and prion diseases are characterized by the accumulation of misfolded proteins, leading to chronic ER stress and neuronal cell death.[14][19] In this context, sustained PERK activation and the resulting translational shutdown are thought to be detrimental. Inhibiting PERK has been shown to restore protein synthesis and prevent brain cell death in mouse models of prion disease.[21] However, the role is complex, as some level of ISR activation may be protective.

-

Drug Development Challenges: While potent and selective PERK inhibitors have been developed, a key challenge is the potential for off-target effects. At higher (micromolar) concentrations, some PERK inhibitors have been found to paradoxically activate the ISR by engaging another eIF2α kinase, GCN2.[22][23] This highlights the need for careful dose selection and a thorough understanding of inhibitor pharmacology in preclinical and clinical settings.

Conclusion

The PERK/eIF2α pathway is a master regulator of the cellular response to endoplasmic reticulum stress. It functions as a critical checkpoint, balancing protein synthesis with the ER's folding capacity to determine cell fate. Its intricate signaling network, which toggles between pro-survival and pro-apoptotic outcomes, makes it a central player in the pathogenesis of a wide array of human diseases. For researchers and drug developers, understanding the nuances of PERK signaling—from its activation mechanisms to its complex role in disease—is essential for designing effective therapeutic strategies that can selectively modulate this powerful pathway to restore cellular homeostasis and combat disease.

References

- 1. scilit.com [scilit.com]

- 2. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]

- 5. Activation of the integrated stress response (ISR) pathways in response to Ref-1 inhibition in human pancreatic cancer and its tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling by the integrated stress response kinase PKR is fine-tuned by dynamic clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The eIF2 kinase PERK and the integrated stress response facilitate activation of ATF6 during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. EIF-2 – Wikipedia [de.wikipedia.org]

- 12. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PERK Pathway and Neurodegenerative Disease: To Inhibit or to Activate? [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. What are PERK inhibitors and how do they work? [synapse.patsnap.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. PERK inhibitors - Wikipedia [en.wikipedia.org]

- 22. Activation of the integrated stress response by inhibitors of its kinases - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 23. researchgate.net [researchgate.net]

Species Specificity of PERK/eIF2α Activator 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein kinase RNA-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a highly conserved signaling pathway that manages endoplasmic reticulum (ER) stress. Activation of PERK and its primary substrate, eukaryotic translation initiation factor 2 alpha (eIF2α), represents a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides a comprehensive overview of the species specificity of small molecule activators of the PERK/eIF2α signaling axis, with a focus on the well-characterized compounds CCT020312 and MK-28. We will delve into the evolutionary conservation of the PERK signaling pathway, present available quantitative data on activator potency across different species, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction: The PERK/eIF2α Signaling Pathway

The endoplasmic reticulum is the primary site for the folding and maturation of secreted and transmembrane proteins. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate the UPR, an intricate network of signaling pathways. In mammals, the UPR is initiated by three ER-transmembrane proteins: PERK, inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6).

Upon activation by ER stress, PERK dimerizes and autophosphorylates, subsequently phosphorylating eIF2α at serine 51. This phosphorylation event has two major consequences: a global attenuation of protein synthesis, which reduces the influx of new proteins into the already stressed ER, and the preferential translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.

Given its central role in cellular homeostasis and stress responses, the PERK/eIF2α pathway is a compelling target for therapeutic intervention. Small molecule activators of this pathway have the potential to modulate cellular fate in various disease contexts.

Evolutionary Conservation of the PERK Signaling Pathway

The UPR, including the PERK signaling branch, is an evolutionarily ancient and highly conserved pathway, present in all eukaryotes from yeast to humans. The conservation of the core components of this pathway across different species suggests that the fundamental mechanisms of ER stress sensing and response are maintained throughout evolution.

Bioinformatic analyses reveal a high degree of sequence and structural similarity in the PERK protein across various species commonly used in biomedical research, including humans, mice, rats, zebrafish, and Drosophila melanogaster. The kinase domain of PERK, which is the target for many small molecule modulators, is particularly well-conserved. This conservation suggests that activators targeting this domain may exhibit activity across a range of species. For instance, studies have shown that the PERK pathway is functional and can be pharmacologically modulated in both Drosophila and zebrafish.[1][2]

However, subtle differences in the amino acid sequence of the drug-binding pocket or allosteric regulatory sites could lead to variations in compound affinity and efficacy across species. Therefore, while the overall pathway is conserved, the specific activity of a given PERK activator may not be identical in all organisms.

Quantitative Data on PERK/eIF2α Activator Potency

Direct comparative studies on the species specificity of PERK activators are limited. However, data from various studies using different cell lines and animal models provide some insight into the potency of key compounds.

| Compound | Species | Cell Line/Model | Assay | Endpoint | Potency (EC50/IC50) | Reference |

| CCT020312 | Human | HT29 (Colon Cancer) | Cell-based | Inhibition of pRB phosphorylation | EC50: 5.1 µM | [3] |

| Human | HCT116 (Colon Cancer) | Cell-based | Inhibition of pRB phosphorylation | ~5.7 µM | [4] | |

| Mouse | STHdh(Q111/Q111) (Striatal cells) | Apoptosis Assay | Rescue from ER stress-induced apoptosis | IC50: 32.4 µM | [5] | |

| Mouse | Wild-type MEFs | Apoptosis Assay | Rescue from ER stress-induced apoptosis | IC50: 11.1 µM | [5] | |

| Rat | Ovariectomized rat model | In vivo | Amelioration of osteoporosis | Effective at 1 and 2 mg/kg | [6] | |

| MK-28 | In vitro (Human recombinant PERK) | Kinase Assay | eIF2α phosphorylation | PERK activation | EC50: 490 nM | [7] |

| Mouse | STHdh(Q111/Q111) (Striatal cells) | Apoptosis Assay | Rescue from ER stress-induced apoptosis | IC50: 6.8 µM | [5] | |

| Mouse | Wild-type MEFs | Apoptosis Assay | Rescue from ER stress-induced apoptosis | IC50: 1.7 µM | [5] | |

| Mouse | R6/2 mouse model of Huntington's disease | In vivo | Improved motor function and survival | Effective at 1 mg/kg | [5] |

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are context-dependent and can vary based on the specific assay conditions and cell type used. The data presented here are for comparative purposes.

Experimental Protocols

In Vitro PERK Kinase Assay

This assay directly measures the ability of a compound to activate recombinant PERK protein.

Materials:

-

Recombinant human PERK kinase domain

-

Recombinant human eIF2α protein (substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Test compounds dissolved in DMSO

-

Detection reagents (e.g., phosphospecific antibodies for eIF2α, ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant PERK, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-